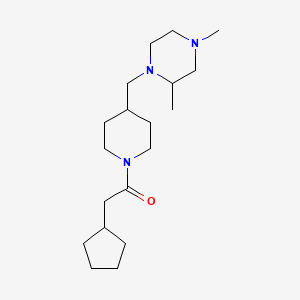

2-Cyclopentyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclopentyl-1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N3O/c1-16-14-20(2)11-12-22(16)15-18-7-9-21(10-8-18)19(23)13-17-5-3-4-6-17/h16-18H,3-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWKGKXDMDSXKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2CCN(CC2)C(=O)CC3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopentyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentyl group and a piperidine structure, which are known to influence its biological activity. The molecular formula is , and its structural characteristics contribute to its interaction with various biological targets.

The biological activity of this compound primarily involves modulation of neurotransmitter systems. It has been studied for its affinity towards various receptors, including:

- Dopamine Receptors : Exhibits potential dopaminergic activity, which may be beneficial in treating disorders like schizophrenia.

- Serotonin Receptors : Modulates serotonin pathways, suggesting possible antidepressant effects.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Antidepressant Activity : Animal studies have shown that it can reduce depressive-like behaviors in models of depression.

- Anxiolytic Effects : Demonstrated potential in reducing anxiety levels in preclinical trials.

- Neuroprotective Properties : May protect neuronal cells from oxidative stress and apoptosis.

Data Table: Biological Activities

Case Study 1: Antidepressant Efficacy

In a study involving mice subjected to the forced swim test (FST), administration of the compound led to a significant decrease in immobility time, indicating antidepressant-like effects. This suggests its potential as a treatment for major depressive disorder.

Case Study 2: Anxiolytic Properties

Another study assessed the anxiolytic properties using the elevated plus maze (EPM) test. The compound significantly increased the time spent in open arms, suggesting reduced anxiety levels.

Research Findings

Recent research has focused on the pharmacodynamics and pharmacokinetics of this compound. Key findings include:

- Bioavailability : Studies indicate favorable bioavailability profiles when administered orally.

- Metabolism : The compound undergoes hepatic metabolism, with primary metabolites exhibiting similar biological activities.

Scientific Research Applications

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Dopaminergic Activity : It has shown potential in modulating dopamine receptors, which may be beneficial for treating disorders such as schizophrenia.

Serotonergic Modulation : The compound influences serotonin pathways, indicating possible antidepressant effects.

Neuroprotective Properties : Preliminary studies suggest it may protect neuronal cells from oxidative stress and apoptosis.

Data Table: Biological Activities

Case Study 1: Antidepressant Efficacy

In a study utilizing the Forced Swim Test (FST), administration of 2-Cyclopentyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone resulted in a significant decrease in immobility time, suggesting antidepressant-like effects. This finding supports its potential application in treating major depressive disorder.

Case Study 2: Anxiolytic Properties

Another study evaluated the anxiolytic properties of the compound using the Elevated Plus Maze (EPM) test. Results indicated that subjects treated with the compound spent significantly more time in the open arms of the maze, which correlates with reduced anxiety levels.

Research Findings

Recent investigations into the pharmacodynamics and pharmacokinetics of this compound have yielded important insights:

Bioavailability : Favorable bioavailability profiles have been observed when administered orally, making it a viable candidate for therapeutic use.

Metabolism : The compound undergoes hepatic metabolism, with primary metabolites retaining similar biological activities to the parent compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs share the ethanone-linked piperidine/piperazine framework but differ in substituents, influencing pharmacological properties. Below is a comparative analysis:

Table 1: Structural Comparison of Piperidine/Piperazine Derivatives

Key Observations :

Substituent Impact on Lipophilicity: The target compound’s cyclopentyl group increases lipophilicity compared to aromatic fluorophenyl () or trifluoromethylphenyl () groups. This may enhance blood-brain barrier penetration .

Piperazine Modifications: The 2,4-dimethylpiperazine group in the target compound offers steric and electronic differences compared to mono-methyl (’s "w3") or unsubstituted piperazines (). Dimethylation may reduce metabolic degradation, improving pharmacokinetics .

Pharmacological Implications :

- The 2,4-difluorobenzoyl analog () is linked to Risperidone, suggesting dopamine D2/5-HT2A antagonism. The target compound’s dimethylpiperazine moiety could enhance receptor affinity over simpler piperazines .

- MK29 () with a trifluoromethyl group demonstrates how electron-withdrawing substituents modulate receptor binding kinetics, a factor relevant to the target compound’s cyclopentyl electron-donating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.